molecular formula C12H10ClNO3 B11859684 2-(2-Chloro-6-methoxyquinolin-3-yl)acetic acid

2-(2-Chloro-6-methoxyquinolin-3-yl)acetic acid

Cat. No.: B11859684
M. Wt: 251.66 g/mol
InChI Key: KYXJHFMRHIZVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-6-methoxyquinolin-3-yl)acetic acid is a quinoline derivative that has garnered interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are known for their diverse biological activities, making them valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-methoxyquinolin-3-yl)acetic acid typically involves the reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde with [4-(3,4-dicyanophenoxy)phenyl]acetic acid. This reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, followed by heating in a solvent like 2-dimethylaminoethanol . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up by optimizing parameters such as temperature, pressure, and reaction time to ensure efficient production. Continuous flow reactors and automated systems may be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-methoxyquinolin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of a chloro and methoxy substituent on the quinoline ring, which imparts unique reactivity and biological activity. Its potential as a photosensitizer and anticancer agent further distinguishes it from other quinoline derivatives .

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

2-(2-chloro-6-methoxyquinolin-3-yl)acetic acid

InChI

InChI=1S/C12H10ClNO3/c1-17-9-2-3-10-7(5-9)4-8(6-11(15)16)12(13)14-10/h2-5H,6H2,1H3,(H,15,16)

InChI Key

KYXJHFMRHIZVFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.